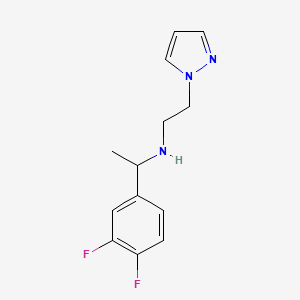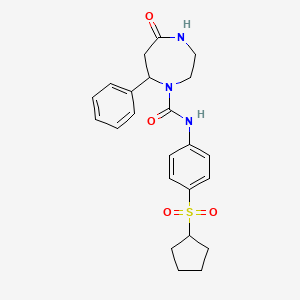
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine, also known as THPPA, is a synthetic compound that has been widely used in scientific research. THPPA is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a critical role in pain sensation and inflammation.
Mécanisme D'action
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is a competitive antagonist of TRPV1 channels, which are activated by various stimuli, including heat, protons, and capsaicin. By binding to the channel, N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine prevents its activation by these stimuli, thereby reducing the influx of calcium ions into the cell and inhibiting the release of neurotransmitters. This mechanism of action makes N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine a potent analgesic and anti-inflammatory agent.
Biochemical and Physiological Effects:
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. In addition, N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been found to reduce the development of hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is its high selectivity for TRPV1 channels, which allows for specific targeting of these channels without affecting other ion channels. N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine is also highly potent, with an IC50 value of 89 nM. However, N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
For research on N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine include the development of more water-soluble analogs, the investigation of its efficacy in different animal models of pain and inflammation, and the exploration of its potential for the treatment of other TRPV1-mediated diseases, such as cancer and diabetes.
Méthodes De Synthèse
The synthesis of N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine involves a multistep process that starts with the reaction of 4-chloro-2-phenylpyrimidine with 2,4-pentanedione to form a pyrimidine intermediate. The intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of a Lewis acid catalyst to produce N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been extensively used in scientific research to investigate the role of TRPV1 channels in various physiological and pathological processes. TRPV1 channels are expressed in sensory neurons and play a critical role in pain sensation, inflammation, and thermoregulation. N-(Tetrahydro-2H-pyran-4-yl)-2-phenylpyrimidine-4-amine has been used to study the involvement of TRPV1 channels in these processes, as well as to develop new therapies for pain and inflammation.
Propriétés
IUPAC Name |
N-(oxan-4-yl)-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-12(5-3-1)15-16-9-6-14(18-15)17-13-7-10-19-11-8-13/h1-6,9,13H,7-8,10-11H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFEKAESHTUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC(=NC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-2-phenylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)

![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)


![N-[(3-carbamoylphenyl)methyl]-1-(cyclopropylmethyl)-N,2,5-trimethylpyrrole-3-carboxamide](/img/structure/B7572633.png)
![10-[[N-(2-hydroxypropyl)anilino]methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7572638.png)
![1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
![1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-2-ol](/img/structure/B7572669.png)